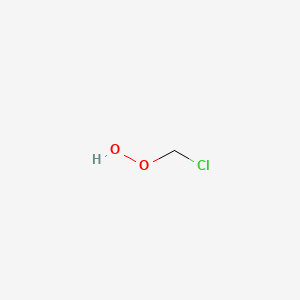
Methyldioxy, chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldioxy, chloro- is a chemical compound that features a methylenedioxy group and a chlorine atom. The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH₂- unit), which is generally attached to an aromatic structure such as phenyl . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of methylene dichloride and methyl alcohol in the presence of a catalyst such as triethylamine . The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
Industrial production of methyldioxy, chloro- often employs large-scale chlorination processes. For example, the chlorination of 2-methylpropan-2-ol using concentrated hydrochloric acid is a well-documented method . This process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyldioxy, chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and ammonia are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methyldioxy, chloro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Methyldioxy, chloro- is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyldioxy, chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The methylenedioxy group can undergo metabolic transformations, influencing the compound’s activity and toxicity .
Vergleich Mit ähnlichen Verbindungen
Methyldioxy, chloro- can be compared with other similar compounds such as methylenedioxyphenethylamines (MDxx) and synthetic cathinones . These compounds share structural similarities but differ in their pharmacological effects and applications. Methyldioxy, chloro- is unique due to its specific combination of the methylenedioxy group and chlorine atom, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Methylenedioxyphenethylamines (MDxx)
- Synthetic cathinones
- Benzodioxole derivatives
Eigenschaften
CAS-Nummer |
138434-09-0 |
|---|---|
Molekularformel |
CH3ClO2 |
Molekulargewicht |
82.48 g/mol |
IUPAC-Name |
chloro(hydroperoxy)methane |
InChI |
InChI=1S/CH3ClO2/c2-1-4-3/h3H,1H2 |
InChI-Schlüssel |
DUNYOPWYTOSXOC-UHFFFAOYSA-N |
Kanonische SMILES |
C(OO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


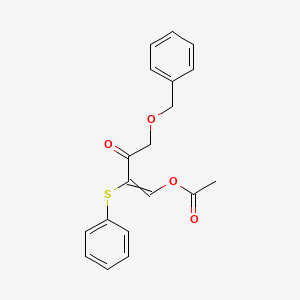
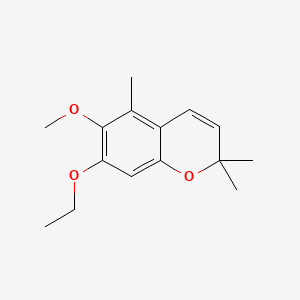
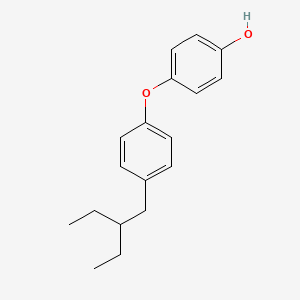
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
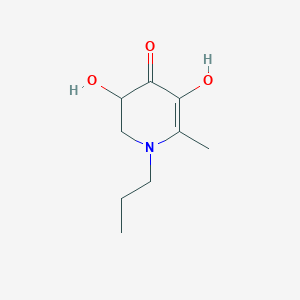
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
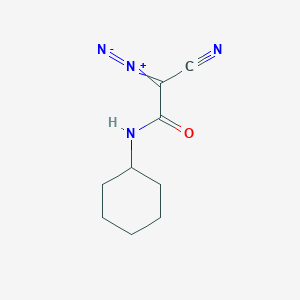
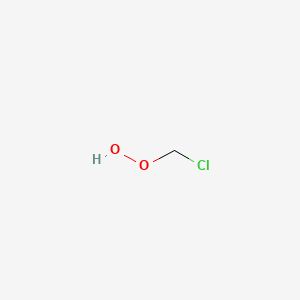
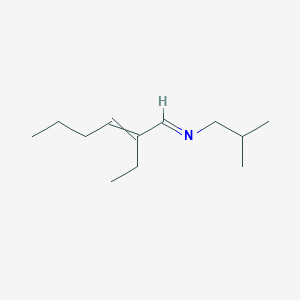
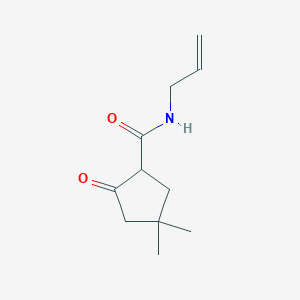
![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
